molecular formula C24H21Cl2N3O2S B5206275 2,4-dichloro-N-[3-[(4-propan-2-ylbenzoyl)carbamothioylamino]phenyl]benzamide

2,4-dichloro-N-[3-[(4-propan-2-ylbenzoyl)carbamothioylamino]phenyl]benzamide

Cat. No.: B5206275
M. Wt: 486.4 g/mol
InChI Key: SHMWWHGASFURND-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[3-[(4-propan-2-ylbenzoyl)carbamothioylamino]phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a propan-2-ylbenzoyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-[(4-propan-2-ylbenzoyl)carbamothioylamino]phenyl]benzamide typically involves multiple steps. One common method starts with the chlorination of benzamide to introduce chlorine atoms at the 2 and 4 positions. This is followed by the introduction of the propan-2-ylbenzoyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the carbamothioylamino linkage through a reaction with thiourea under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[3-[(4-propan-2-ylbenzoyl)carbamothioylamino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the carbamothioyl group to other functional groups.

    Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-[3-[(4-propan-2-ylbenzoyl)carbamothioylamino]phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biology: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-[(4-propan-2-ylbenzoyl)carbamothioylamino]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the target molecules. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-cyano-phenyl)-benzamide
  • 2,4-dichloro-N-(3-methoxy-phenyl)-benzamide
  • 2,4-dichloro-N-(2,4-dichloro-phenyl)-benzamide

Uniqueness

2,4-dichloro-N-[3-[(4-propan-2-ylbenzoyl)carbamothioylamino]phenyl]benzamide is unique due to the presence of the propan-2-ylbenzoyl group and the carbamothioylamino linkage These structural features confer specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

2,4-dichloro-N-[3-[(4-propan-2-ylbenzoyl)carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O2S/c1-14(2)15-6-8-16(9-7-15)22(30)29-24(32)28-19-5-3-4-18(13-19)27-23(31)20-11-10-17(25)12-21(20)26/h3-14H,1-2H3,(H,27,31)(H2,28,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMWWHGASFURND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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